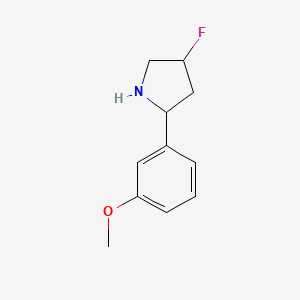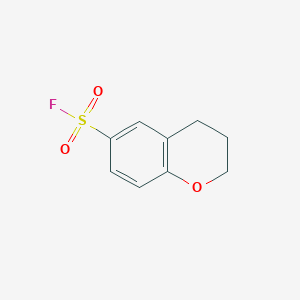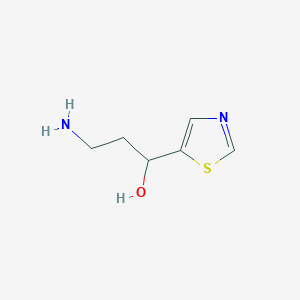![molecular formula C18H24NOP B13171638 (1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine](/img/structure/B13171638.png)
(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine is a complex organic compound characterized by the presence of a tert-butyl group, a phenyl group, and a phosphoryl group attached to an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine typically involves multiple steps, starting with the preparation of the tert-butyl phenyl phosphate. This can be achieved through a reaction involving tert-butyl alcohol and phenyl phosphate under acidic conditions
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines and other reduced derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its phosphoryl group is particularly useful for investigating phosphorylation processes in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific molecular pathways.
Industry
Industrially, this compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mécanisme D'action
The mechanism of action of (1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, modulating the activity of target proteins and influencing various biochemical pathways . This compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl phenyl carbonate: Shares the tert-butyl and phenyl groups but lacks the phosphoryl group.
Phenylephrine: Contains a phenyl group and an amine but differs in its overall structure and functional groups.
Uniqueness
(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine is unique due to the presence of the phosphoryl group, which imparts distinct reactivity and biological activity. This differentiates it from other similar compounds and expands its range of applications in various fields.
Propriétés
Formule moléculaire |
C18H24NOP |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine |
InChI |
InChI=1S/C18H24NOP/c1-15(16-11-7-5-8-12-16)19-21(20,18(2,3)4)17-13-9-6-10-14-17/h5-15H,1-4H3,(H,19,20)/t15-,21?/m1/s1 |
Clé InChI |
RLBMIUWPBJMKRP-RBFZIWAESA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C(C)(C)C |
SMILES canonique |
CC(C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)


![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)
![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)




![6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13171622.png)

